molecular formula C6H8S B1293386 2,5-Dimethylthiophene CAS No. 638-02-8

2,5-Dimethylthiophene

Cat. No. B1293386
Key on ui cas rn: 638-02-8
M. Wt: 112.19 g/mol
InChI Key: GWQOOADXMVQEFT-UHFFFAOYSA-N
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Patent
US04256878

Procedure details

36.4 G., 0.325 mol. of 2,5-dimethylthiophene, 24.7 g. (0.307 mol) of freshly distilled chloromethyl methyl ether (b.p. 58°-60° C.) and 87.0 g. of glacial acetic acid were combined in a glass pressure bomb and stirred at room temperature for 5 hours. After 0.5 to 1 hr. an exothermic reaction took place. The reaction mixture was cooled externally in an ice bath so that the reaction temperature did not exceed 35° C. The color of the mixture changed from green to blue. The resulting solution was poured into ice water, stirred for ten minutes and extracted four times with benzene. The combined benzene extracts were washed twice with saturated sodium chloride solution, dried and evaporated. The resulting liquid was quickly distilled and the material which boiled at 90°-125° C./18 mm. was collected. A second distillation yielded the pure product, b.p. 109°-115° C./18 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][CH:6]=1.CO[CH2:10][Cl:11]>C(O)(=O)C>[Cl:11][CH2:10][C:6]1[CH:5]=[C:4]([CH3:7])[S:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 0.5 to 1 hr
Duration
0.75 (± 0.25) h
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled externally in an ice bath so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 35° C
STIRRING
Type
STIRRING
Details
stirred for ten minutes
EXTRACTION
Type
EXTRACTION
Details
extracted four times with benzene
WASH
Type
WASH
Details
The combined benzene extracts were washed twice with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid was quickly distilled
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
A second distillation
CUSTOM
Type
CUSTOM
Details
yielded the pure product, b.p. 109°-115° C./18 mm

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClCC1=C(SC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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